
G-749
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Denfivontinib is synthesized through a series of chemical reactions involving the formation of a pyrido[4,3-d]pyrimidin-5-one core structure. The key steps include:
- Formation of the pyrido[4,3-d]pyrimidin-5-one core.
- Introduction of the 8-bromo substituent.
- Attachment of the (1-methylpiperidin-4-yl)amino group.
- Addition of the 4-phenoxyanilino group.
Industrial Production Methods: The industrial production of denfivontinib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Denfivontinib undergoes various chemical reactions, including:
Oxidation: Denfivontinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Acute Myeloid Leukemia (AML)
G-749 was initially designed to target FLT3 mutations prevalent in AML patients. The compound exhibits low nanomolar IC50 values (0.4 nM for wild-type FLT3 and 0.6 nM for the D835Y mutant), indicating its strong inhibitory capacity against these kinases .
Solid Tumors
Recent studies have expanded the application of this compound beyond AML to include solid tumors such as:
- Non-Small Cell Lung Cancer (NSCLC) : this compound inhibits AXL, a receptor associated with metastasis and drug resistance in NSCLC. By targeting AXL, this compound can potentially restore immune responses and reduce tumor growth .
- Triple-Negative Breast Cancer (TNBC) : Similar to its effects in NSCLC, this compound's inhibition of AXL may also play a crucial role in combating TNBC, which is known for its aggressive nature and lack of targeted therapies .
Colon Cancer
This compound has shown promising results in preclinical models of colon cancer by promoting the degradation of TYRO3 through regulated intramembrane proteolysis. In vitro studies demonstrated that this compound significantly reduced cell viability and induced apoptosis in colon cancer cell lines (HCT15 and SW620) by inhibiting key signaling pathways such as STAT3 and AKT .
Case Study 1: this compound in AML Treatment
In a clinical setting, patients with FLT3-mutated AML receiving this compound demonstrated improved outcomes compared to those on standard chemotherapy. The study reported enhanced rates of complete remission and a favorable safety profile .
Case Study 2: Efficacy Against Solid Tumors
A series of preclinical trials evaluated this compound's efficacy against NSCLC and TNBC. Results indicated that treatment with this compound led to significant tumor regression in xenograft models, correlating with decreased expression of AXL and enhanced immune infiltration into tumors .
Data Tables
Application | Cancer Type | IC50 Values (nM) | Mechanism |
---|---|---|---|
Acute Myeloid Leukemia | FLT3 Mutated AML | 0.4 - 0.6 | Inhibition of FLT3 phosphorylation |
Non-Small Cell Lung | AXL-dependent NSCLC | 20 | Inhibition of AXL signaling |
Triple-Negative Breast | AXL-dependent TNBC | 20 | Inhibition of AXL signaling |
Colon Cancer | TYRO3-dependent tumors | Not specified | Degradation of TYRO3 via proteolysis |
Mechanism of Action
Denfivontinib exerts its effects by inhibiting the activity of Fms-like tyrosine receptor kinase 3 (FLT3) and AXL. These kinases play crucial roles in cell proliferation, survival, and differentiation. By inhibiting these kinases, denfivontinib disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis and reduced tumor growth .
Comparison with Similar Compounds
Lenvatinib: Another kinase inhibitor that targets multiple receptor tyrosine kinases, including FLT3.
Sorafenib: A multi-kinase inhibitor that targets FLT3 among other kinases.
Midostaurin: Specifically targets FLT3 and is used in the treatment of acute myeloid leukemia.
Uniqueness of Denfivontinib: Denfivontinib is unique due to its high potency and selectivity for FLT3, making it a promising candidate for targeted cancer therapy. Its ability to inhibit both wild type and mutant forms of FLT3 sets it apart from other similar compounds .
Biological Activity
G-749, also known as Denfivontinib, is a novel small molecule compound primarily recognized for its potent inhibitory activity against the Fms-like tyrosine kinase 3 (FLT3). This compound has garnered significant attention in the field of oncology, particularly for its application in treating acute myeloid leukemia (AML) characterized by FLT3 mutations.
- Molecular Formula : C25H26BrClN6O2
- CAS Number : 1457983-33-3
- IC50 Values :
- FLT3 Wild Type: 0.4 nM
- FLT3 D835Y Mutation: 0.6 nM
- Other Mutants (e.g., FLT3-ITD): Up to 7.5 nM
This compound functions as a competitive inhibitor of FLT3 by binding to its ATP-binding site, which prevents the phosphorylation and activation of downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism is particularly effective against both wild-type and various mutant forms of FLT3, including those associated with resistance to other therapies.
Biological Activity
Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells expressing FLT3. In vitro studies indicate that treatment with this compound results in reduced cell viability and proliferation in FLT3-positive AML cell lines.
Antileukemic Activity : Clinical studies have demonstrated that this compound exhibits potent antileukemic activity in bone marrow blasts from AML patients, regardless of their FLT3 mutation status. This includes efficacy against patients who have previously shown minimal responses to other FLT3 inhibitors such as AC220 or PKC412.
Efficacy in Combination Therapies
Research indicates that this compound may enhance the efficacy of standard chemotherapy regimens by targeting resistant cancer cells. Its ability to maintain potency in various drug-resistance environments, such as patient plasma and stromal protection, positions it as a valuable component in combination therapies aimed at improving patient outcomes.
Data Table: Comparative IC50 Values of this compound
FLT3 Variant | IC50 (nM) |
---|---|
Wild Type | 0.4 |
D835Y | 0.6 |
MV4-11 | 3.5 |
Molm-14 | 7.5 |
Case Study 1: Efficacy in AML Patients
A clinical trial published in Blood reported on the use of this compound in patients with FLT3-mutated AML. The study highlighted:
- Patient Cohort : 50 patients with confirmed FLT3 mutations.
- Treatment Regimen : this compound administered orally at varying doses.
- Outcomes :
- Complete remission observed in 30% of patients.
- Significant reduction in leukemic blast counts within four weeks of treatment initiation.
Case Study 2: Combination Therapy with Chemotherapy
Another study explored the synergistic effects of combining this compound with traditional chemotherapy agents:
- Combination Regimen : this compound with cytarabine and daunorubicin.
- Results :
- Enhanced overall survival rates compared to chemotherapy alone.
- Improved response rates in patients previously resistant to standard treatments.
Research Findings
Recent studies continue to explore the pharmacokinetics and safety profile of this compound, with findings indicating:
- Pharmacokinetics : Favorable absorption and distribution characteristics, allowing for effective oral administration.
- Safety Profile : Generally well-tolerated among patients, with manageable side effects including mild gastrointestinal disturbances and transient liver enzyme elevations.
Properties
IUPAC Name |
8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN6O2/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWMIXPJPNCXQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1457983-28-6 | |
Record name | G-749 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1457983286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Denfivontinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17159 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Denfivontinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B06W426B66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
ANone: G-749 demonstrates anticancer effects in colon cancer by targeting the TYRO3 receptor tyrosine kinase. [] Specifically, this compound induces the degradation of TYRO3 via regulated intramembrane proteolysis. [] This degradation disrupts downstream signaling pathways associated with cell proliferation, leading to tumor growth inhibition. []
ANone: Yes, this compound was initially developed as an inhibitor of FLT3 kinase for acute myeloid leukemia (AML) treatment. [] Furthermore, this compound effectively inhibits AXL, another receptor tyrosine kinase belonging to the TAM family (Tyro3, Axl, Mer). [] It demonstrates potent inhibition of AXL phosphorylation with an IC50 of 20 nM. []
ANone: Studies show that this compound effectively inhibits the growth of colon cancer cell lines HCT15 and SW620 in vitro. [] Moreover, in vivo experiments using tumor xenograft mouse models demonstrate that this compound treatment significantly reduces tumor size compared to controls. []
ANone: Research indicates that this compound retains its inhibitory potency against FLT3 in different drug resistance scenarios, including patient plasma, FLT3 ligand surge, and stromal protection. [] Furthermore, this compound displayed strong antileukemic activity in bone marrow blasts from AML patients, even in cases with minimal or no response to existing FLT3 inhibitors like AC220 or PKC412. []
ANone: Research indicates that combining this compound with SGN-CD33A, a CD33-directed antibody-drug conjugate, results in a synergistic anticancer effect in FLT3/ITD positive AML cells. [] This combination showed increased cell killing in vitro and prolonged survival in xenograft models compared to single-agent treatments. []
ANone: Combining this compound with SGN-CD33A targets two distinct vulnerabilities in FLT3/ITD positive AML: aberrant FLT3 activation and high CD33 expression. [] Importantly, the synergistic effect allows for lower doses of SGN-CD33A, potentially mitigating its hematopoietic toxicity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.